![molecular formula C16H25N3O2 B248320 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide](/img/structure/B248320.png)
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a propionamide moiety attached to a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide typically involves the reaction of piperazine with 2-chloroethanol to introduce the hydroxyethyl group. This intermediate is then reacted with p-tolylpropionyl chloride to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
Piperazine Derivatives: Compounds like 1-(2-hydroxyethyl)piperazine and N-(p-tolyl)piperazine share structural similarities.
Propionamide Derivatives: Compounds such as N-(p-tolyl)propionamide and 3-(piperazin-1-yl)propionamide are related in structure.
Uniqueness
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is unique due to the combination of the hydroxyethyl group, piperazine ring, and p-tolyl-propionamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC 名称 |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-14-2-4-15(5-3-14)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21) |
InChI 键 |
VDXZWHMUPOFWRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248240.png)
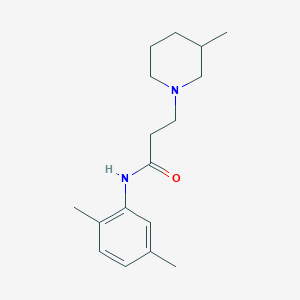
![1-[3-(2,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248245.png)
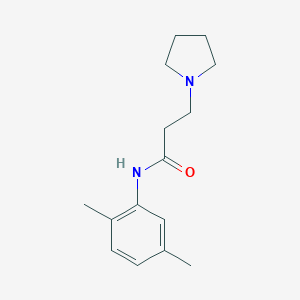
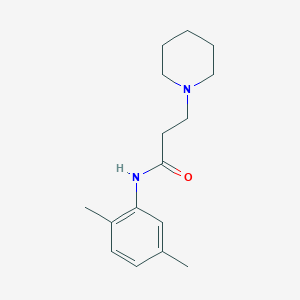
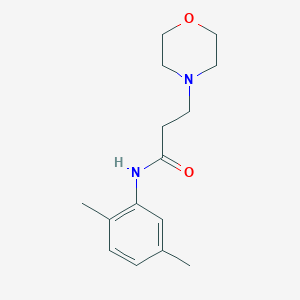
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide](/img/structure/B248252.png)
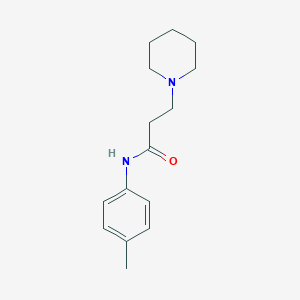
![3-[benzyl(ethyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248255.png)
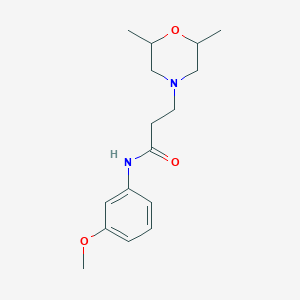
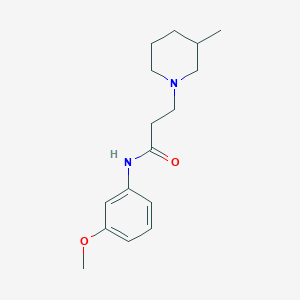
![1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248258.png)
![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)
